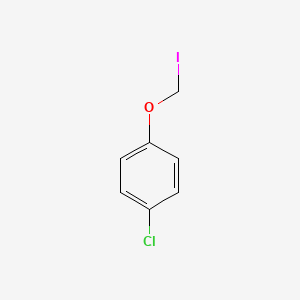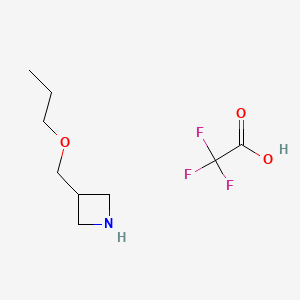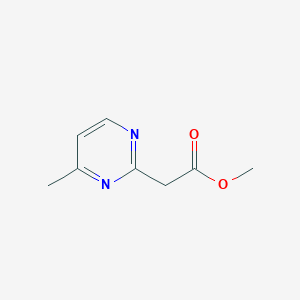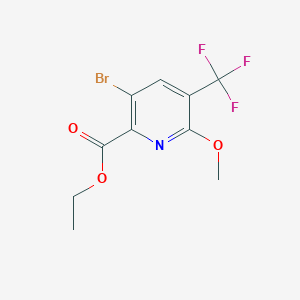
Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is a chemical compound with the molecular formula C10H8BrF3NO3 It is a derivative of picolinic acid, characterized by the presence of bromine, methoxy, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate typically involves the bromination of a suitable picolinic acid derivative, followed by the introduction of methoxy and trifluoromethyl groups. One common method involves the use of bromine and a suitable catalyst to achieve bromination, followed by methoxylation using methanol and a base. The trifluoromethyl group can be introduced using trifluoromethylating agents such as trifluoromethyl iodide under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted picolinates with various functional groups.
Applications De Recherche Scientifique
Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials with specific properties, such as increased stability and reactivity.
Mécanisme D'action
The mechanism of action of Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes and interact with intracellular targets. The bromine and methoxy groups contribute to the compound’s reactivity and specificity, enabling it to modulate various biochemical pathways .
Comparaison Avec Des Composés Similaires
- Ethyl 3-bromo-2-(trifluoromethoxy)-5-(trifluoromethyl)pyridine-6-carboxylate
- 3-Bromo-5-(trifluoromethyl)pyridine
- 3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Comparison: Ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical properties such as increased stability and reactivity. Compared to similar compounds, it offers a balance of lipophilicity and reactivity, making it a versatile building block in organic synthesis and a promising candidate for various applications .
Propriétés
Formule moléculaire |
C10H9BrF3NO3 |
|---|---|
Poids moléculaire |
328.08 g/mol |
Nom IUPAC |
ethyl 3-bromo-6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C10H9BrF3NO3/c1-3-18-9(16)7-6(11)4-5(10(12,13)14)8(15-7)17-2/h4H,3H2,1-2H3 |
Clé InChI |
YURZCZKZNMNSPZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C=C(C(=N1)OC)C(F)(F)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


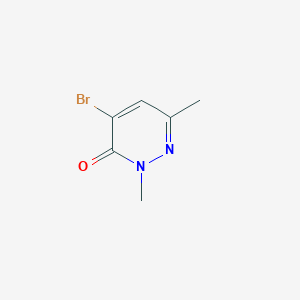
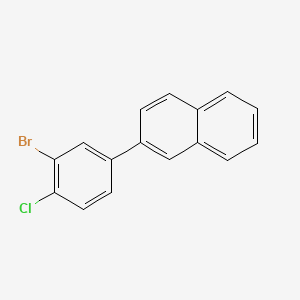

![[1-[(4-Methylpiperazin-1-yl)methyl]cyclopropyl]methanol](/img/structure/B13899816.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
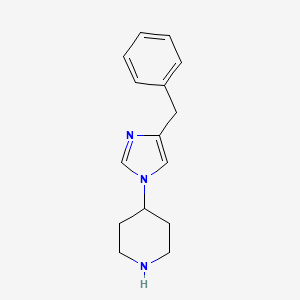
![3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one](/img/structure/B13899832.png)

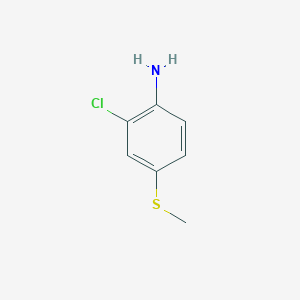
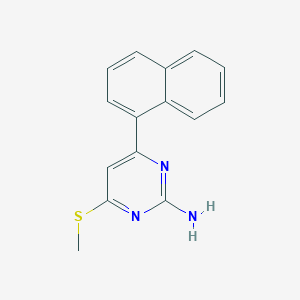
![3-Bromo-6-chloroimidazo[1,2-b]pyridazin-8-amine](/img/structure/B13899866.png)
